tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate

Catalog No.
S14086474
CAS No.
M.F
C11H21NO3
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate

Product Name

tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate

IUPAC Name

tert-butyl N-[(E)-6-hydroxyhex-4-enyl]carbamate

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h5,7,13H,4,6,8-9H2,1-3H3,(H,12,14)/b7-5+

InChI Key

FQMBCABCVMWRKA-FNORWQNLSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC=CCO

Isomeric SMILES

CC(C)(C)OC(=O)NCCC/C=C/CO

tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate is an organic compound characterized by its carbamate functional group, which is a derivative of carbamic acid. The compound features a tert-butyl group attached to a hexene chain that includes a hydroxyl group at the 6-position. Its molecular formula is C11H21N1O3C_{11}H_{21}N_{1}O_{3}, and it has a molecular weight of approximately 215.29 g/mol. This compound is significant in various chemical and biological contexts due to its unique structure, which combines elements of both aliphatic and functionalized compounds.

Typical for carbamates. Some notable reactions include:

  • Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to yield the corresponding amine and carbon dioxide.
  • Transesterification: The compound can react with alcohols to form esters, which is useful in synthetic organic chemistry.
  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions, allowing for further functionalization of the molecule.

These reactions showcase the versatility of tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate in synthetic applications.

The synthesis of tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate typically involves multi-step organic reactions. A common method includes:

  • Formation of the Hexene Backbone: Starting from a suitable hexene precursor, reactions such as alkylation or addition can be employed to introduce the double bond and hydroxyl group.
  • Carbamoylation: The hydroxyl group can be converted into a carbamate by treatment with tert-butyl chloroformate in the presence of a base like triethylamine.
  • Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain pure tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate.

tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate finds applications in several fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Agriculture: Potential use in developing plant protection products due to its biological activity.
  • Material Science: Can be utilized in creating polymers or coatings with specific properties.

Studies involving interaction properties of tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate with biological targets are essential for understanding its potential therapeutic effects. Interaction studies typically focus on:

  • Binding Affinity: How strongly the compound interacts with specific enzymes or receptors.
  • Mechanism of Action: Understanding how this compound exerts its effects at the molecular level, which could lead to insights into its therapeutic potential.

Several compounds share structural similarities with tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate. Here are some notable examples:

Compound NameCAS NumberSimilarity
tert-Butyl (4-hydroxycyclohexyl)carbamate167081-25-61.00
tert-Butyl (trans-4-hydroxycyclohexyl)carbamate111300-06-21.00
tert-Butyl (3-hydroxycyclohexyl)carbamate610302-03-90.98
tert-Butyl (3-hydroxycyclopentyl)carbamate1154870-59-30.95
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate225641-84-90.95

These compounds are unique due to their specific stereochemistry and functional groups, which may influence their biological activity and reactivity differently than tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

215.15214353 g/mol

Monoisotopic Mass

215.15214353 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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